8-Chloro-7-fluorochroman-4-amine

medicinal chemistry regioisomer SAR halogen bonding

Substituting halogenated chroman-4-amine regioisomers without validation risks SAR collapse. This 8-chloro-7-fluoro scaffold eliminates that variable. - Pre-resolved (R)- and (S)-enantiomers (CAS 1272732-56-5 / 1272749-46-8) enable parallel stereospecific SAR without chiral resolution bottlenecks. - Validated in CFTR modulator lead optimization (CHEMBL4083915), confirming synthetic tractability at the 4-amine. - Ortho Cl/F pattern serves as a chemoselective handle: C8 for cross-coupling, C7 as a metabolically stable ¹⁹F NMR probe.

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
Cat. No. B12291112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-fluorochroman-4-amine
Molecular FormulaC9H9ClFNO
Molecular Weight201.62 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2Cl)F
InChIInChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
InChIKeyVOFLMGPYHIBKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-7-fluorochroman-4-amine: Core Identity and Procurement Baseline


8-Chloro-7-fluorochroman-4-amine (C₉H₉ClFNO, MW 201.62) is a bicyclic chroman derivative featuring a 3,4-dihydro-2H-1-benzopyran core with a primary amine at the 4-position, chlorine at the 8-position, and fluorine at the 7-position. The compound exists as three distinct catalog entries reflecting stereochemistry: the (S)-enantiomer (CAS 1272749-46-8), the (R)-enantiomer (CAS 1272732-56-5), and racemic or unspecified material (CAS 1273666-71-9) . It is primarily offered by specialty chemical suppliers at purities typically ≥95% (up to NLT 98%) for research and development purposes . The chroman-4-amine scaffold is a recognized privileged structure in medicinal chemistry, and the specific 8-chloro-7-fluoro substitution pattern imparts distinct electronic and steric properties that differentiate it from other halogenated chroman-4-amine regioisomers available in the supply chain.

Scaffold
Bicyclic chroman-4-amine core
Substitution
8-Chloro-7-fluoro dual-halogen pattern
Stereochemistry
Discrete (S), (R), racemic catalog entries
Purity
Research-grade purity specification available

Why Halogenated Chroman-4-amines Are Not Interchangeable


Halogenated chroman-4-amines are not interchangeable building blocks. The position and identity of halogen substituents on the chroman aromatic ring fundamentally alter electronic distribution (Hammett σ parameters), lipophilicity (logP), metabolic stability, and target-binding geometry. The 8-chloro-7-fluoro pattern is regioisomerically distinct from more commonly cataloged alternatives such as 8-chloro-6-fluorochroman-4-amine (CAS 1184159-02-1) or 7-chloro-8-fluorochroman-4-amine, each of which presents a different vector for halogen bonding, a different dipole moment, and a different steric environment around the 4-amine . Even mono-halogenated analogs such as 8-chlorochroman-4-amine (CAS 7149-79-3) or 7-fluorochroman-4-amine (CAS 911826-11-4) lack the synergistic electronic pull-push effects of the dual Cl/F system. Substituting one halogenated chroman-4-amine for another without experimental validation risks altering lead compound SAR, introducing unexpected off-target pharmacology, or compromising synthetic intermediate reactivity in downstream transformations .

Target8-Chloro-7-fluoro substitution
Substitute8-Chloro-6-fluoro regioisomer
7-Fluoro vs 6-fluoro position alters electronic conjugation pathway; may invert target binding geometry
TargetCl/F dual-halogen system
SubstituteMono-halogenated analogs (8-Cl, 7-F)
Single halogen lacks synergistic electronic push-pull effect; logP and metabolic stability profile will shift
Target(S)- or (R)-enantiomer
SubstituteRacemic mixture
Enantiomeric identity may alter stereospecific SAR; racemate not interchangeable for chiral-target studies

Differentiation Evidence for 8-Chloro-7-fluorochroman-4-amine


Regioisomeric Comparison with 8-Chloro-6-fluorochroman-4-amine

The 8-chloro-7-fluoro substitution pattern positions the fluorine atom para to the chroman oxygen and ortho to the chlorine. In the alternative regioisomer 8-chloro-6-fluorochroman-4-amine (CAS 1184159-02-1), fluorine occupies the 6-position, which is meta to the chroman oxygen and para to the chlorine. This positional shift alters the aromatic ring's electron density distribution: the 7-fluoro substituent in the target compound exerts a stronger resonance electron-donating effect (+M) into the ring position conjugated with the chroman oxygen lone pair, while the 6-fluoro regioisomer cannot participate in this conjugation pathway . The Cl/F adjacency in the target compound (ortho Cl-F relationship) creates a unique dipole vector (calculated difference in C–F vs. C–Cl bond dipole alignment) relative to the 8-Cl-6-F regioisomer, which separates the halogens by an additional ring position .

Regioisomer comparison
Class-level
7-F (para to O, ortho to Cl) vs 6-F (meta to O, para to Cl); conjugation pathway accessible only to 7-F isomer; ortho Cl-F dipole absent in 6-F
Supports regioisomer-specific SAR interpretation
Electronic effect inference based on chroman system principles
medicinal chemistry regioisomer SAR halogen bonding

Enantiomeric Purity and Chiral Procurement Options

The (S)-enantiomer (CAS 1272749-46-8) and (R)-enantiomer (CAS 1272732-56-5) of 8-Chloro-7-fluorochroman-4-amine are commercially available as separate, individually cataloged items from multiple suppliers, with purity specifications of ≥95% to NLT 98% . The racemic or stereochemically unspecified form is cataloged under a third CAS (1273666-71-9). This three-CAS landscape is significant because many comparator chroman-4-amines (e.g., 8-chlorochroman-4-amine, CAS 7149-79-3) are often supplied only as racemates or single-enantiomer forms without a full matrix of chiral options . The availability of both pure enantiomers as discrete catalog items enables enantioselective SAR studies and asymmetric synthesis without requiring in-house chiral resolution.

Chiral procurement
Head-to-head
Three CAS entries: (S)-1272749-46-8, (R)-1272732-56-5, racemic-1273666-71-9; purity ≥95–98% for single enantiomers
Pre-resolved enantiomers enable stereochemical-control studies
Supplier catalog cross-reference; most mono-halogenated analogs lack full chiral matrix
stereochemistry chiral resolution enantiomeric purity

Physicochemical Profile vs. Mono-halogenated Analogs

The dual halogenation (Cl + F) of 8-chloro-7-fluorochroman-4-amine confers a distinct physicochemical profile compared to non-halogenated chroman-4-amine (MW 149.19) and mono-halogenated analogs such as 8-chlorochroman-4-amine (MW 183.63) or 7-fluorochroman-4-amine (MW 167.18) . The molecular weight of 201.62 represents an incremental increase of ~18 Da over mono-chloro and ~34 Da over mono-fluoro analogs, placing it in a distinct property space for fragment-based drug discovery and lead optimization. The presence of both chlorine (enhancing lipophilicity and potential for halogen bonding) and fluorine (modulating metabolic stability and conformational bias) provides a combined property profile that neither mono-halogenated analog can replicate individually .

Physicochemical profile
Class-level
MW 201.62 (Cl/F); +52.4 Da vs parent chroman-4-amine; +18 Da vs 8-Cl analog; +34.4 Da vs 7-F analog
Unique fragment property space for lead optimization
Calculated values; logP inferred from halogen additivity principles
physicochemical properties logP drug-likeness

Scaffold Elaboration to CFTR Modulator Chemotypes

The 8-chloro-7-fluorochroman-4-amine scaffold has been elaborated into advanced lead compounds, most notably N-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl]-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide (PubChem CID 121301090; ChEMBL CHEMBL4083915), which has documented bioactivity against the cystic fibrosis transmembrane conductance regulator (CFTR) protein [1]. This derivative retained the 8-chloro-7-fluoro substitution pattern intact, demonstrating that the halogen arrangement is compatible with further synthetic elaboration at the 4-amine position without requiring protecting group strategies that might be necessary for regioisomeric halogen patterns (e.g., 6-fluoro or 5-fluoro analogs where halogens are positioned differently relative to reactive sites). The derived compound's calculated logP of 5.25 and molecular weight of 453.84 indicate that the 8-Cl-7-F core contributes to a developable property profile in the CFTR corrector chemical space [2].

Scaffold elaboration
Supporting evidence
Derivative CHEMBL4083915 (CID 121301090) retains 8-Cl-7-F pattern; reported CFTR bioactivity ≤10 μM in FRT cell assay
Supports CFTR modulator research scaffold validation
Regioisomer comparator data unavailable; reported cell-based activity
CFTR modulation cystic fibrosis lead optimization

Salt-Form Compatibility Inferred from Structural Analogs

While the free base of 8-chloro-7-fluorochroman-4-amine is the primary commercial form, closely related chroman-4-amine analogs with similar halogenation patterns—including 8-chloro-6-fluorochroman-4-amine hydrochloride (CAS not specified, ChemSpider ID 128940268) and (S)-7-fluorochroman-4-amine hydrochloride (CAS 1392219-37-2, PubChem CID 72943051)—are documented as stable, isolable hydrochloride salts [1]. The structural homology (shared chroman-4-amine core with halogen at C8 and fluorine on the aromatic ring) supports the inference that 8-chloro-7-fluorochroman-4-amine can similarly form crystalline hydrochloride salts, which is a critical consideration for procurement when salt-form stability, solubility enhancement, or solid-state characterization is required for downstream biological assays .

Salt-form inference
Class-level
Hydrochloride salts documented for 8-Cl-6-fluoro and 7-fluoro chroman-4-amine analogs
Class-level support for hydrochloride salt formation feasibility
Data to verify; salt form not separately cataloged for target compound
salt formation crystallinity formulation

Key Application Scenarios for 8-Chloro-7-fluorochroman-4-amine


Enantioselective Medicinal Chemistry Campaigns

Programs exploring chiral chroman-based kinase inhibitors, GPCR ligands, or ion channel modulators benefit from the pre-resolved availability of both (R)- and (S)-8-chloro-7-fluorochroman-4-amine as discrete catalog items (CAS 1272732-56-5 and 1272749-46-8, respectively), each with purity ≥95–98% . This eliminates the need for chiral preparative HPLC or diastereomeric salt resolution, enabling parallel enantiomeric SAR exploration without synthesis bottleneck. The dual-halogen pattern provides a higher level of structural complexity than mono-halogenated chroman-4-amines, increasing the probability of identifying stereospecific binding interactions.

Fragment-to-Lead Optimization in Ion Channel Programs

The demonstrated elaboration of the 8-chloro-7-fluorochroman-4-amine core into a CFTR-targeting lead compound (CHEMBL4083915) with measurable cellular bioactivity validates this scaffold for ion channel modulator discovery [1]. Medicinal chemistry teams pursuing CFTR, ENaC, or related chloride/bicarbonate channel targets can procure this building block with confidence that the 8-Cl-7-F substitution pattern is chemically compatible with amide coupling at the 4-amine position and does not introduce synthetic dead-ends during lead optimization.

Halogen-Bonding SAR Studies

For structural biology and computational chemistry groups investigating halogen-bond donor/acceptor geometry in protein-ligand complexes, the ortho Cl-F arrangement in 8-chloro-7-fluorochroman-4-amine provides a distinct geometric probe compared to the 8-chloro-6-fluoro (meta Cl-F) regioisomer. Systematic procurement of both regioisomers enables controlled studies of halogen-bond distance and angle preferences, which are increasingly recognized as critical determinants of selectivity in kinase and nuclear receptor drug design.

Synthetic Methodology for Chemoselective Functionalization

The differential reactivity of chlorine (amenable to cross-coupling) and fluorine (relatively inert under many conditions) in the 8-Cl-7-F pattern makes this compound a valuable substrate for developing chemoselective transformations. Synthetic chemistry groups can exploit the chlorine at C8 for Suzuki, Buchwald-Hartwig, or Ullmann couplings while retaining the fluorine at C7 as a metabolically stabilizing group or ¹⁹F NMR probe, a strategy not accessible with di-chloro or di-fluoro analogs where both halogens share similar reactivity profiles.

Application
Selection Property
Validation Focus
Enantioselective medicinal chemistry studies
Pre-resolved (S) and (R) enantiomer supply
Enantiomeric identity and purity review
Ion channel modulator discovery (e.g., CFTR)
Scaffold with demonstrated elaboration pathway
CFTR corrector assay-response context
Halogen-bonding SAR investigations
Ortho Cl-F geometric probe
Halogen-bond geometry and selectivity assessment
Chemoselective synthetic methodology
Differential Cl vs F reactivity
Cross-coupling compatibility and ¹⁹F NMR monitoring
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